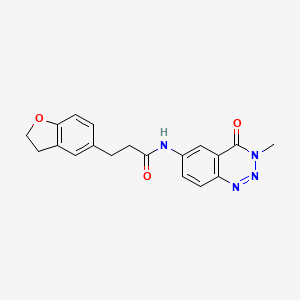![molecular formula C18H15BrN2O3 B11004898 methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B11004898.png)
methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that features a benzoate ester linked to an indole moiety via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps:
Synthesis of 6-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Formation of 6-bromo-1H-indol-1-yl acetic acid: This involves the reaction of 6-bromo-1H-indole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with methyl 4-aminobenzoate: The final step involves coupling 6-bromo-1H-indol-1-yl acetic acid with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-based drugs.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Indole derivatives are known for their biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism by which methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(1H-indol-1-yl)acetyl]amino}benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
Uniqueness
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of halogenation on indole derivatives and their biological activities.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
YJGQRVPRMUWFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B11004816.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B11004823.png)


![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11004834.png)
![3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11004839.png)
![5,6-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B11004840.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11004847.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004853.png)
![4-({4-[1-(propan-2-yl)-1H-indol-3-yl]butanoyl}amino)benzamide](/img/structure/B11004858.png)


![4-phenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004890.png)
![propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11004900.png)
